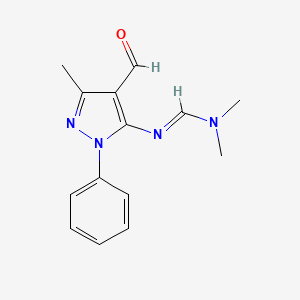

N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide

Overview

Description

“N’-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide” is a compound with the CAS Number: 58668-41-0 and a molecular weight of 256.31 . It is a solid substance with a melting point between 86 - 89 degrees .

Synthesis Analysis

Pyrazole-containing compounds, such as the one , are synthesized using various methods. One common method involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . Another method involves a base-catalysed Claisen–Schmidt condensation reaction .Molecular Structure Analysis

The compound has a complex structure with a pyrazole ring at its core. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Physical And Chemical Properties Analysis

The compound is a solid substance with a melting point between 86 - 89 degrees . It has a molecular weight of 256.31 .Scientific Research Applications

Structural and Electronic Properties

The molecular structures of related formamide compounds have been analyzed using X-ray crystallography and dynamic NMR spectroscopy. These studies provide insights into the electronic properties of the azolyl substituents and the rotation barriers around the amide bond, which are essential for understanding the reactivity and potential applications of such compounds in synthetic chemistry and materials science (Salazar et al., 1993).

Synthesis and Reactivity

Various halomethyleniminium salts, acting as novel Vilsmeier agents, have been synthesized and used to treat aminopyrazoles, leading to the formation of different derivatives, including pyrazolo[3,4-d]pyrimidine and N-(1H-pyrazol-5-yl)formamide. This showcases the versatility of such compounds in synthetic organic chemistry and their potential use in the synthesis of novel organic materials (Chang et al., 2013).

Biological Applications

Compounds with similar structural motifs have been evaluated for their biological activities, including antibacterial, antitumor, and antimicrobial effects. For instance, some pyrazolopyridine derivatives have been studied for their antioxidant, antitumor, and antimicrobial activities, indicating the potential of such compounds in medicinal chemistry and drug development (El‐Borai et al., 2013).

Material Science Applications

The reactivity of related compounds with various reagents under different conditions has been explored, leading to the synthesis of novel materials with potential applications in material science. For example, the reaction of certain pyrazolo[3,4-d][1,2,3]triazine derivatives with thiourea has been studied, leading to products with interesting structural features that could be explored for material science applications (Ledenyova et al., 2018).

Safety and Hazards

Future Directions

Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been shown to exhibit diverse biological activities . They have been found to be cytotoxic to several human cell lines and are key structural motifs in several drugs currently on the market .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the target it interacts with.

Biochemical Pathways

For example, some pyrazole derivatives have been shown to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . The specific effects would depend on the exact structure of the compound and the cells it interacts with.

Properties

IUPAC Name |

N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-11-13(9-19)14(15-10-17(2)3)18(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBQSBRWMLAZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N=CN(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376890 | |

| Record name | N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58668-41-0 | |

| Record name | N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)

![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)